![molecular formula C6H3BrF2O B2894870 3-Bromo-2,5-difluorophenol CAS No. 1783357-67-4](/img/structure/B2894870.png)
3-Bromo-2,5-difluorophenol
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Overview
Description
3-Bromo-2,5-difluorophenol is a chemical compound with the molecular formula C6H3BrF2O. It has a molecular weight of 208.99 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluorophenol has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound has been analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluorophenol is a powder that is stored at room temperature .Scientific Research Applications
Organic Synthesis
3-Bromo-2,5-difluorophenol and its analogues serve as crucial intermediates in organic synthesis. Shirinian et al. (2012) discussed the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones, which are important synthons in organic synthesis for preparing a variety of useful substances. This study highlights the versatility of bromo-substituted compounds in facilitating targeted organic transformations (Shirinian et al., 2012).
Materials Science
In the realm of materials science, compounds like 3-Bromo-2,5-difluorophenol are utilized in the development of novel materials. Mauro et al. (2012) demonstrated the use of a bromo-bridged dinuclear rhenium(I) complex as a triplet emitter for organic light-emitting diodes (OLEDs), achieving outstanding external quantum efficiencies. This application underscores the role of brominated compounds in enhancing the performance of photonic devices (Mauro et al., 2012).
Catalysis
Lin et al. (2016) explored the photoredox-catalyzed bromodifluoromethylation of alkenes, utilizing difluoromethyltriphenylphosphonium bromide under visible light. The presence of catalytic CuBr2 facilitated the selective formation of bromodifluoromethylated products. This study illustrates the importance of brominated difluoromethyl groups in mediating catalytic reactions that extend the toolbox of synthetic chemists (Lin et al., 2016).
Safety and Hazards
3-Bromo-2,5-difluorophenol is classified as Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust, mist, or spray; washing skin thoroughly after handling; not eating, drinking, or smoking when using this product; using only outdoors or in a well-ventilated area; wearing protective gloves/clothing/eye protection/face protection; and rinsing mouth .
Mechanism of Action
Target of Action
3-Bromo-2,5-difluorophenol is a halogenated aromatic compound
Mode of Action
For instance, they can undergo nucleophilic aromatic substitution reactions . In these reactions, the halogen atom (bromine or fluorine in this case) is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Biochemical Pathways
3-Bromo-2,5-difluorophenol can be used as a building block in organic chemistry for a multitude of applications . It can participate in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound (like our phenol) with a halide or pseudohalide using a palladium catalyst, leading to the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2,5-difluorophenol. For instance, the pH and temperature of the environment can affect the compound’s reactivity and stability. Moreover, the presence of other chemicals in the environment can influence its action, as they can compete with the compound for the same targets or modify its structure and properties .
properties
IUPAC Name |
3-bromo-2,5-difluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPJPHFMKZULBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluorophenol | |
CAS RN |
1783357-67-4 |
Source
|
Record name | 3-bromo-2,5-difluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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